![molecular formula C14H9BrClF3N2O2 B7538593 N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7538593.png)
N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide, also known as BCT-100, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide involves the inhibition of several signaling pathways that are involved in cell proliferation, survival, and migration. N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide has been shown to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation. N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide also inhibits the activity of mTOR, a protein kinase that regulates cell growth and metabolism. Additionally, N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide has been reported to inhibit the activity of STAT3, a transcription factor that is involved in cell survival and proliferation. By inhibiting these signaling pathways, N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide has been shown to exhibit several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-fibrotic effects. In addition to its effects on cancer cells, N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of various inflammatory diseases. N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide has also been shown to inhibit the activation of fibroblasts, which play a key role in the development of fibrotic diseases.
实验室实验的优点和局限性
One of the main advantages of N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide for lab experiments is its high purity and yield, which makes it suitable for use in various assays and experiments. N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide. One area of research is the development of more efficient synthesis methods for N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide, which could improve its yield and purity. Another area of research is the investigation of the potential applications of N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide in the treatment of various inflammatory and fibrotic diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide and its potential targets in cancer cells.
合成方法
The synthesis of N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide involves several steps, starting with the reaction of 4-bromo-2-chlorobenzoyl chloride with 2-oxo-3-(trifluoromethyl)pyridine in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylacetamide dimethyl acetal to yield the final product, N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide. This synthesis method has been reported in several studies and has been shown to yield high purity and yield of N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide.
科学研究应用
N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide has been widely studied for its potential applications in scientific research, particularly in the field of cancer research. Several studies have reported that N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide has also been shown to inhibit the activity of several oncogenic proteins, including AKT, mTOR, and STAT3. In addition to its anti-cancer activity, N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide has been reported to exhibit anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of various inflammatory and fibrotic diseases.
属性
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClF3N2O2/c15-8-3-4-11(10(16)6-8)20-12(22)7-21-5-1-2-9(13(21)23)14(17,18)19/h1-6H,7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLSDKOIBGURHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(F)(F)F)CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

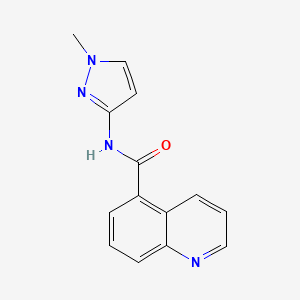
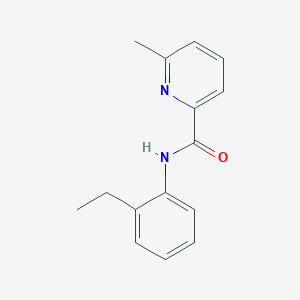
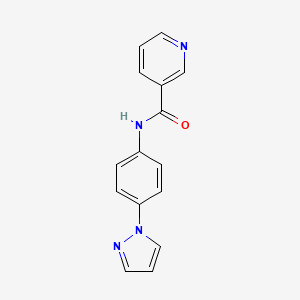
![[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7538536.png)
![2-chloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7538544.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-2-(4-ethoxyanilino)pyridine-3-carboxamide](/img/structure/B7538552.png)
![2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538555.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7538565.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide](/img/structure/B7538573.png)
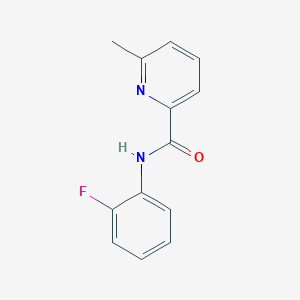
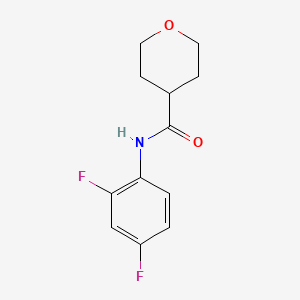


![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)